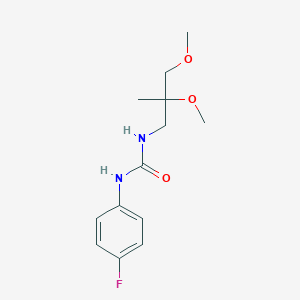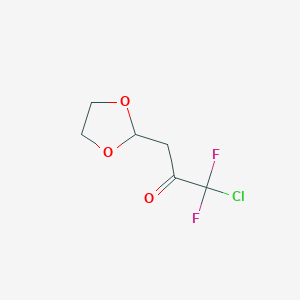
1-Chloro-3-(1,3-dioxolan-2-yl)-1,1-difluoropropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-(1,3-dioxolan-2-yl)-1,1-difluoropropan-2-one is a chemical compound with a unique structure that includes a chloro group, a dioxolane ring, and difluoropropanone
準備方法
The synthesis of 1-Chloro-3-(1,3-dioxolan-2-yl)-1,1-difluoropropan-2-one typically involves multiple steps. One common synthetic route includes the reaction of 1,3-dioxolane with a chlorinating agent, followed by the introduction of difluoropropanone. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
化学反応の分析
1-Chloro-3-(1,3-dioxolan-2-yl)-1,1-difluoropropan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-Chloro-3-(1,3-dioxolan-2-yl)-1,1-difluoropropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fine chemicals and active pharmaceutical ingredients (APIs).
作用機序
The mechanism of action of 1-Chloro-3-(1,3-dioxolan-2-yl)-1,1-difluoropropan-2-one involves its interaction with specific molecular targets. The chloro and difluoro groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
1-Chloro-3-(1,3-dioxolan-2-yl)-1,1-difluoropropan-2-one can be compared with similar compounds such as:
1-Chloro-3-(1,3-dioxolan-2-yl)-3-methylbutan-2-one: This compound has a similar dioxolane ring but differs in the alkyl chain.
1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene: This compound features a benzene ring instead of a difluoropropanone group. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-chloro-3-(1,3-dioxolan-2-yl)-1,1-difluoropropan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF2O3/c7-6(8,9)4(10)3-5-11-1-2-12-5/h5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLUXAKHZMPRGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(furan-2-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide](/img/structure/B2766927.png)
![2-[5-amino-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2766929.png)
![2-[(3-Cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2766931.png)
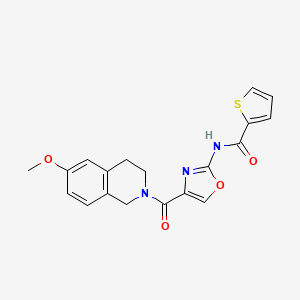
![3-(3,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2766934.png)
![2-(3-{[(3-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2766936.png)
![2-[4-(4-methoxybenzenesulfonamido)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2766940.png)
![3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2766941.png)
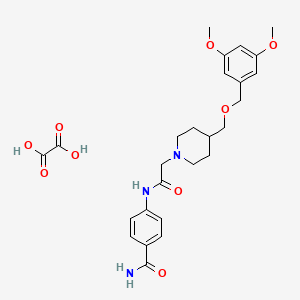
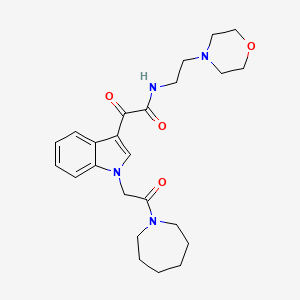
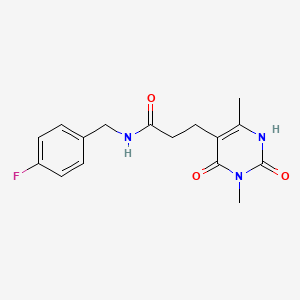
![N-{4-[(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]phenyl}acetamide](/img/structure/B2766947.png)
